molecular formula C31H43N3O8 B1681923 Tanespimycin CAS No. 75747-14-7

Tanespimycin

Numéro de catalogue: B1681923
Numéro CAS: 75747-14-7
Poids moléculaire: 585.7 g/mol
Clé InChI: AYUNIORJHRXIBJ-TXHRRWQRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tanespimycin (17-allylamino-17-demethoxygeldanamycin, 17-AAG) is a benzoquinone ansamycin-class inhibitor of heat shock protein 90 (HSP90), a molecular chaperone critical for stabilizing oncogenic client proteins such as HER2, Raf-1, and mutant p53 . By binding to the ATP-binding pocket of HSP90, this compound induces proteasomal degradation of these clients, disrupting tumor growth and survival pathways . Preclinical studies demonstrate 100-fold higher affinity for tumor-derived HSP90 compared to normal cells, suggesting selective targeting .

Clinically, this compound has been evaluated in phase I-III trials for solid tumors, multiple myeloma (MM), and HER2-positive breast cancer. Common toxicities include hepatotoxicity, fatigue, nausea, and anorexia, with a maximum tolerated dose (MTD) of 200–250 mg/m² in twice-weekly regimens . Its poor aqueous solubility necessitates formulations with Cremophor EL or dimethyl sulfoxide (DMSO), which contribute to infusion-related reactions .

Méthodes De Préparation

La préparation de la tanespimycine implique plusieurs voies de synthèse et conditions de réaction. Une méthode consiste à mélanger des composés spécifiques avec des catalyseurs, des agents silanes et des solutions alcalines organiques, puis à agiter et à faire réagir dans des conditions contrôlées . Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement des étapes similaires avec une optimisation pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

La tanespimycine subit divers types de réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs et de conditions spécifiques.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les catalyseurs, les solvants et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

La tanespimycine a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La tanespimycine exerce ses effets en inhibant la protéine de choc thermique 90 (HSP90), une protéine chaperonne moléculaire qui contrôle la forme et la conformation des principales molécules de signalisation impliquées dans la croissance et la survie des cellules tumorales . En inhibant HSP90, la tanespimycine perturbe la fonction de ces molécules de signalisation, ce qui conduit à l'inhibition de la croissance et de la survie des cellules tumorales .

Applications De Recherche Scientifique

Tanespimycin has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Retaspimycin (IPI-504)

  • Structure/Class: Water-soluble hydroquinone derivative of geldanamycin .
  • Advantages : Improved solubility eliminates Cremophor dependency, reducing hypersensitivity risks.
  • Clinical Data: In a phase II trial for non-small cell lung cancer (NSCLC), retaspimycin showed activity but excluded patients with KEAP1/NRF2 mutations, limiting generalizability . Compared to tanespimycin, retaspimycin + trastuzumab in HER2-positive breast cancer resulted in fewer grade 1/2 toxicities (e.g., diarrhea: 15% vs. 30%) .

Alvespimycin (17-DMAG)

  • Structure/Class: Water-soluble geldanamycin analogue with a dimethylaminoethyl side chain .
  • Clinical Data :
    • Demonstrated activity in acute myeloid leukemia (AML) and enhanced trastuzumab efficacy in HER2-positive breast cancer .
    • MTD of 80 mg/m² weekly, with similar toxicities to this compound but improved pharmacokinetic profiles .

Non-Ansamycin HSP90 Inhibitors

AT-7519

  • Class : Isoxazole carboxamide .
  • Mechanism : Broad kinase inhibitor with HSP90 inhibitory activity.

PHA-793887

  • Class : Pyrazolo[1,5-a]pyrimidine .
  • Mechanism : Inhibits CDK2/5/7 and HSP90.
  • Preclinical Data: Synergistic antitumor effects with this compound in melanoma models .

Pharmacokinetic and Formulation Comparisons

Compound Solubility/Formulation Key Pharmacokinetic Findings References
This compound Cremophor-based suspension AUC ratio of metabolite 17-AG to parent: 60–117%
Retaspimycin Aqueous solution Faster clearance, lower Cmax vs. This compound
SMA-Tanespimycin Polymeric micelles (SMA copolymer) 62% sustained release in 24h; IC50 = 230 nM in prostate cancer

Combination Therapy Profiles

Combination Efficacy Findings Toxicity Profile References
This compound + Bortezomib Stable disease in 1/15 solid tumor patients; synergistic proteasome inhibition Grade 3–4 anorexia, hypertension
This compound + Trastuzumab Partial responses in HER2-positive breast cancer; enhanced HSP70 biomarker activity Infusion-related reactions
Retaspimycin + Trastuzumab Stable disease in 40% of HER2-positive breast cancer patients Minimal grade 3 events

Toxicity Comparison

Compound Common Toxicities (Grade ≥3) Dose-Limiting Toxicities (DLTs) References
This compound Hepatotoxicity (20%), fatigue (15%), anorexia (10%) Encephalopathy, complete AV block
Retaspimycin Diarrhea (10%), fatigue (5%) None reported in phase II NSCLC trial
Alvespimycin Neutropenia (25%), transaminitis (15%) QT prolongation

Activité Biologique

Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin (17-AAG), is a synthetic derivative of geldanamycin, primarily recognized for its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and drug resistance. The inhibition of HSP90 by this compound leads to the degradation of these client proteins through the ubiquitin-proteasome pathway, making it a potential therapeutic agent in various malignancies, particularly in multiple myeloma (MM) and breast cancer.

This compound exerts its biological activity primarily through:

  • Inhibition of HSP90 : By binding to the ATP-binding site of HSP90, this compound disrupts its chaperone function, leading to the degradation of client proteins that are essential for tumor growth and survival .
  • Induction of Apoptosis : It has been shown to induce apoptosis in both drug-sensitive and drug-resistant MM cell lines, as well as in tumor cells from patients with relapsed MM .
  • Synergistic Effects : When combined with other agents like bortezomib, this compound enhances antitumor activity by increasing the intracellular accumulation of ubiquitinated proteins and suppressing proteasome activity .

Phase I Trials

In early Phase I trials, this compound was administered at varying doses (150–525 mg/m²) to patients with relapsed/refractory MM. Key findings included:

  • Safety Profile : The treatment was generally well tolerated. Common non-haematological adverse events included diarrhea (59%), fatigue (38%), and nausea (35%). Haematological adverse events included anemia (24%) and thrombocytopenia (21%) .
  • Biological Activity : Increases in HSP70 levels were observed, indicating effective HSP90 inhibition. Patients showed varied responses, with some achieving stable disease or minimal response .

Phase II Trials

Subsequent Phase II trials further evaluated the efficacy of this compound:

  • Combination Therapy : In a study combining this compound with bortezomib, an overall response rate (ORR) of 48% was observed in bortezomib-naive patients compared to lower responses in pretreated and refractory patients .
  • Breast Cancer Efficacy : A Phase II trial demonstrated that this compound could be effective in treating trastuzumab-refractory HER2-positive breast cancer, suggesting its potential utility beyond hematological malignancies .

Summary of Clinical Efficacy

Study TypePopulationTreatment RegimenResponse Rate (%)
Phase IRelapsed/Refractory MMThis compound (150–525 mg/m²)52% stable disease
Phase IIBortezomib-naive MMThis compound + Bortezomib48% overall response
Phase IIHER2-positive Breast CancerThis compound + TrastuzumabActive in refractory cases

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Multiple Myeloma Case : A patient treated with this compound exhibited a significant reduction in serum M protein levels, indicating a favorable response despite previous treatments .
  • Breast Cancer Case : Patients with HER2-positive breast cancer demonstrated partial responses when treated with this compound combined with trastuzumab after failing prior therapies .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Tanespimycin’s mechanism of action in HSP90 inhibition?

  • Methodological Answer : Use cell lines with validated HSP90 client protein expression (e.g., BT474 breast cancer cells, FRTL-5 rat thyroid cells) to assess this compound’s effects. Prioritize models where HSP90 dependency is well-characterized, such as HER2-positive cancers . For in vitro studies, employ assays like the Celltiter 96 AQueous Nonradioactive Cell Proliferation Assay to quantify viability changes . In vivo, use xenograft models (e.g., prostate cancer xenografts) to monitor tumor regression and biomarker expression (e.g., AR, Akt) via immunohistochemistry .

Q. How do researchers determine optimal dosing regimens for this compound in preclinical studies?

  • Methodological Answer : Conduct dose-response experiments using IC50 values (e.g., 5 nM in BT474 cells ) as a baseline. Adjust dosing based on pharmacokinetic parameters such as plasma half-life and tissue distribution. For example, in murine models, subcutaneous administration at 50 mg/kg twice weekly showed significant tumor suppression without toxicity . Monitor HSP70 upregulation as a pharmacodynamic marker of HSP90 inhibition .

Q. What are the standard assays for evaluating this compound’s impact on iodine uptake in thyroid cancer models?

  • Methodological Answer : Measure radioactive iodine (¹²⁵I) accumulation in sodium-iodide symporter (NIS)-expressing cells (e.g., FRTL-5, hNIS-ARO). Use gamma counters for quantification and efflux assays (e.g., 30-minute post-treatment measurements) to assess retention. Pair with qRT-PCR to analyze pendrin (PDS) and NIS mRNA levels, as this compound reduces PDS expression in normal thyroid cells but not all cancer lines .

Advanced Research Questions

Q. How can contradictory data on this compound’s effects across cell types be reconciled (e.g., differential iodine efflux rates in FRTL-5 vs. hNIS-HeLa cells)?

  • Methodological Answer : Perform comparative transcriptomic or proteomic profiling to identify cell-specific HSP90 client proteins or co-chaperones. For example, in FRTL-5 cells, reduced PDS expression explains slower ¹²⁵I efflux, whereas hNIS-HeLa may lack critical regulatory pathways . Validate hypotheses using siRNA knockdown of candidate genes (e.g., PDS) in resistant cell lines.

Q. What strategies mitigate this compound’s pharmacokinetic limitations, such as poor aqueous solubility?

  • Methodological Answer : Utilize nanocarriers like poly(styrene-co-maleic acid) (SMA) micelles to enhance solubility and controlled release. Compare release kinetics via dialysis assays in pH 7.4 buffers with/without BSA (40 mg/mL), which mimics physiological protein interactions. SMA micelles showed sustained release (e.g., ~60% at 8 hours vs. 90% for CrEL:PEG formulations) . Pair with LC-MS/MS to monitor plasma stability and biodistribution.

Q. How does this compound synergize with radioiodine therapy in NIS-expressing tumors, and what experimental designs validate this?

  • Methodological Answer : Design combination studies with ¹³¹I in xenograft models (e.g., hNIS-MDA-MB-231). Pre-treat with this compound (e.g., 24 hours prior) to upregulate NIS and prolong iodine retention. Use SPECT/CT imaging to quantify tumor-specific iodine uptake and compare with untreated controls. Analyze survival outcomes and monitor off-target effects (e.g., splenic atrophy in murine models ).

Q. Data Interpretation & Reproducibility

Q. What statistical approaches address variability in this compound-induced HSP90 client protein degradation?

  • Methodological Answer : Apply mixed-effects models to account for batch variability in Western blot data. Use ≥3 biological replicates and normalize to housekeeping proteins (e.g., GAPDH). For survival studies, Kaplan-Meier curves with log-rank tests are essential . Report effect sizes (e.g., hazard ratios) and confidence intervals to contextualize clinical relevance.

Q. How can researchers ensure reproducibility in this compound studies given its sensitivity to formulation?

  • Methodological Answer : Standardize drug preparation (e.g., dissolve in DMSO at 10 mM stock, store at -80°C). Document vehicle controls (e.g., CrEL:PEG vs. SMA micelles ). Publish full experimental protocols, including incubation times (e.g., 48-hour treatment for apoptosis assays ) and serum-free conditions if applicable. Share raw data (e.g., flow cytometry FCS files) in supplementary materials.

Q. Tables of Key Findings

Study Focus Key Data Reference
HSP90 Inhibition IC505 nM in BT474 cells; 100x higher affinity for tumor vs. normal cell HSP90
Iodine Uptake (FRTL-5 cells)2.5-fold increase in ¹²⁵I accumulation; 50% reduction in efflux rate
Survival Benefit (Murine Models)Median survival: 42 days (this compound) vs. 28 days (control)
Drug Release (SMA Micelles)60% release at 8 hours (pH 7.4 + BSA) vs. 90% for CrEL:PEG

Q. Guidance for Peer Review & Publication

  • Data Submission : Include raw numerical data (e.g., cell viability counts, qRT-PCR Ct values) in supplementary files. Use Roman numerals for tables and Arabic numerals for figures .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding from drug developers) and adhere to ARRIVE guidelines for animal studies .

Propriétés

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUNIORJHRXIBJ-TXHRRWQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046352
Record name Tanespimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75747-14-7
Record name Tanespimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75747-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tanespimycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075747147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tanespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tanespimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tanespimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANESPIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GY0AVT3L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tanespimycin
Tanespimycin
Tanespimycin
Tanespimycin
Tanespimycin
Tanespimycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.